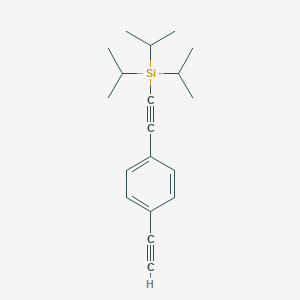
((4-Ethynylphenyl)ethynyl)triisopropylsilane
Descripción general
Descripción
((4-Ethynylphenyl)ethynyl)triisopropylsilane: is an organosilicon compound with the molecular formula C19H26Si and a molecular weight of 282.5 g/mol . This compound is characterized by the presence of a triisopropylsilyl group attached to a phenyl ring through an ethynyl linkage, making it a valuable building block in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Ethynylphenyl)ethynyl)triisopropylsilane typically involves the coupling of 4-ethynylphenylacetylene with triisopropylsilylacetylene under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an inert atmosphere . The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product . The compound is then purified through distillation or recrystallization to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: ((4-Ethynylphenyl)ethynyl)triisopropylsilane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethynyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((4-Ethynylphenyl)ethynyl)triisopropylsilane is used as a building block in the synthesis of complex organic molecules and polymers .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions . The ethynyl groups can be used for click chemistry reactions, enabling the attachment of various probes and labels .
Medicine: Its derivatives can be used to design new therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials . Its unique properties make it suitable for applications in electronics, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of ((4-Ethynylphenyl)ethynyl)triisopropylsilane involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution . The ethynyl groups provide reactive sites for these reactions, while the triisopropylsilyl group enhances the stability and solubility of the compound . The molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
((4-((4-ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane: This compound has a similar structure but with an additional phenyl ring, making it more complex and potentially more reactive.
((4-ethynylphenyl)ethynyl)trimethylsilane: This compound has a trimethylsilyl group instead of a triisopropylsilyl group, resulting in different steric and electronic properties.
Uniqueness: ((4-Ethynylphenyl)ethynyl)triisopropylsilane is unique due to its combination of ethynyl and triisopropylsilyl groups, which provide a balance of reactivity and stability . This makes it a versatile building block for various applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Si/c1-8-18-9-11-19(12-10-18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZVOFPKSXXWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447392 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175345-90-1 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the phenyl rings in the crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane?
A1: The two phenyl rings in the compound are nearly parallel to each other, with a dihedral angle of 4.27 (4)°. []
Q2: How do the molecules of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane interact in the crystal lattice?
A2: The molecules interact through π–π interactions between the terminal and central phenyl rings of adjacent molecules along the a-axis direction. Additionally, weak C—H⋯π interactions occur between the isopropyl H atoms and the phenyl rings of neighboring molecules. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


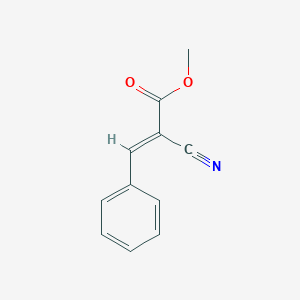
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
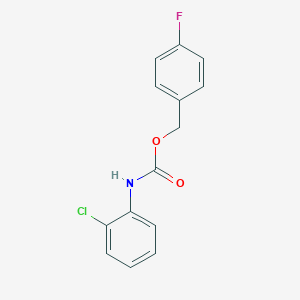
![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
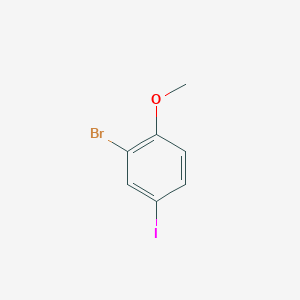
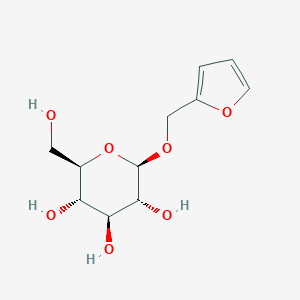
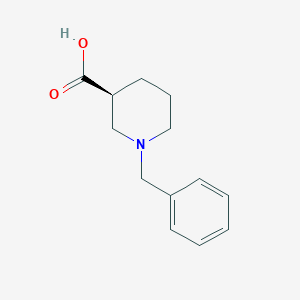
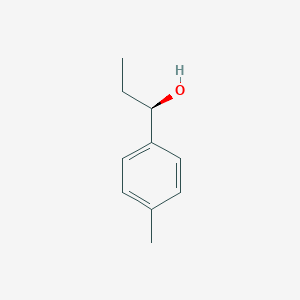
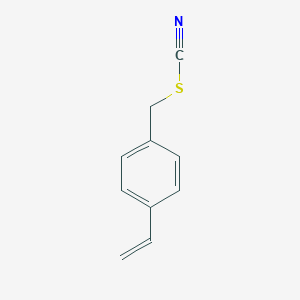
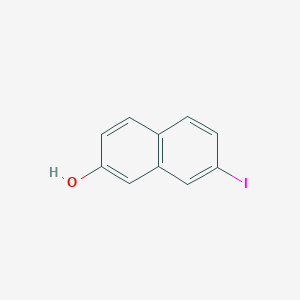
![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)
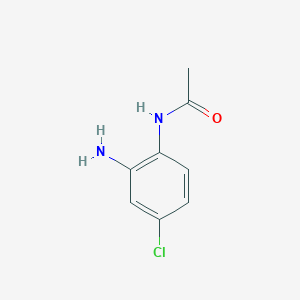
![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)
